molecular formula C12H12N2O3 B13692084 Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate

Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate

Katalognummer: B13692084
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: CBJATCHINLCHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3+2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. Catalysts such as copper (I) or ruthenium (II) are often used to facilitate this reaction .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods focus on eco-friendly and sustainable approaches, maintaining the principles of green chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the isoxazole core but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

ethyl 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-11(17-14-10)9-6-4-5-8(2)13-9/h4-7H,3H2,1-2H3

InChI-Schlüssel

CBJATCHINLCHPD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC(=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.